Regiochemical Position of Chloromethyl Group
The target compound carries its chloromethyl group at the C3 position of the pyrazole ring, directly adjacent to the N2 nitrogen. This differs fundamentally from the 4-(chloromethyl) isomer (CAS 1339584-67-6, MW 180.58) and the 5-(chloromethyl) isomer (CAS 1296225-29-0, MW 180.58), which are constitutionally isomeric but positionally distinct . In pyrazole chemistry, the 3-position experiences enhanced electrophilic character due to the electron-withdrawing effect of the adjacent imine-type nitrogen (N2, sp²-hybridized lone pair not participating in aromaticity), whereas the 4-position is electronically insulated from both ring nitrogens and the 5-position is influenced by the N1 pyrrole-type nitrogen [1]. This positional difference translates to differential reactivity in nucleophilic displacement reactions, where the 3-chloromethyl isomer can undergo substitution with rates and regioselectivity patterns distinct from its 4- and 5-substituted counterparts. All three isomers share identical molecular formula and molecular weight (C₆H₇ClF₂N₂, MW 180.58), making the substitution position the sole determinant of chemical behavior.
| Evidence Dimension | Regiochemistry of chloromethyl substitution on pyrazole ring |
|---|---|
| Target Compound Data | 3-(Chloromethyl) substitution — adjacent to N2 (imine-type nitrogen); XLogP3-AA = 1.4 [2] |
| Comparator Or Baseline | 4-(Chloromethyl) isomer (CAS 1339584-67-6): substitution at C4 — insulated from both ring nitrogens; 5-(Chloromethyl) isomer (CAS 1296225-29-0): substitution at C5 — adjacent to N1 (pyrrole-type nitrogen). Both share MW 180.58 and formula C₆H₇ClF₂N₂ . |
| Quantified Difference | Positional isomerism: 3- vs. 4- vs. 5-substitution; no quantitative reactivity rate data available for direct comparison. Electronic environment differentiation inferred from pyrazole ring electronics (N2 imine-type vs. N1 pyrrole-type adjacency). |
| Conditions | In silico computed properties (PubChem); chemical structure analysis; pyrazole ring electronic principles [REFS-2, REFS-3] |
Why This Matters
For synthetic chemists building structure-activity relationship (SAR) libraries, the vector and electronic environment of the reactive handle determine which downstream coupling partners can be introduced and at what efficiency, making positional isomer selection a critical procurement decision even when molecular formulas are identical.
- [1] Eicher, T., Hauptmann, S., & Speicher, A. (2012). The Chemistry of Heterocycles: Structure, Reactions, Synthesis, and Applications (3rd ed.). Wiley-VCH. Chapter 5: Pyrazoles — Electronic Structure and Reactivity. View Source
- [2] PubChem. (2024). 3-(Chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole (CID 50896708) — Computed Properties: XLogP3-AA = 1.4. National Center for Biotechnology Information. View Source
